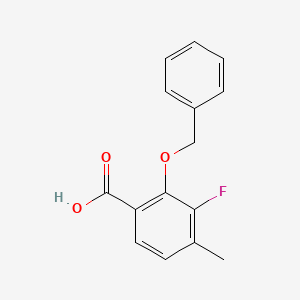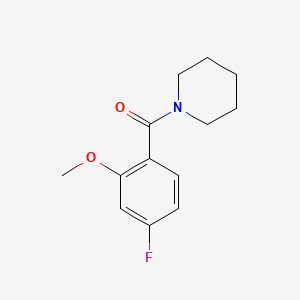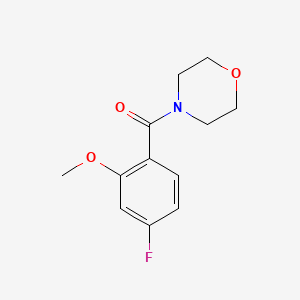![molecular formula C15H11FO2 B6286922 4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde CAS No. 2586126-76-1](/img/structure/B6286922.png)
4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . The newly-obtained bio-functional hybrid compound was fully characterized using various analytical techniques, including 1H NMR , 13C NMR , UV spectroscopy , and mass spectrometry .
Mécanisme D'action
Target of Action
The primary target of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde is the Free Fatty Acid Receptor 4 (FFA4/GPR120) . This receptor is a G protein-coupled receptor that is activated by long-chain free fatty acids . It plays a crucial role in various physiological processes, including the regulation of glucose metabolism, insulin sensitivity, and anti-inflammatory responses .
Mode of Action
The compound acts as a potent and selective agonist for FFA4 . It interacts with the receptor, triggering a series of intracellular events, including the mobilization of calcium ions, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . The activation of FFA4 by the compound also results in rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of FFA4 by 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde affects several biochemical pathways. It mimics the beneficial therapeutic properties of long-chain free fatty acids, such as stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in adipocytes, and inhibiting the release of proinflammatory mediators from macrophages . These effects suggest the potential of FFA4 as a therapeutic target for type 2 diabetes and obesity .
Result of Action
The activation of FFA4 by 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde leads to various molecular and cellular effects. It stimulates the secretion of glucagon-like peptide-1, enhances glucose uptake, and inhibits the release of proinflammatory mediators . These effects could potentially contribute to the management of type 2 diabetes and obesity .
Propriétés
IUPAC Name |
4-(4-fluoro-3-formylphenyl)-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c1-10-6-11(8-17)2-4-14(10)12-3-5-15(16)13(7-12)9-18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIGOOMOBNIXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)

![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)








